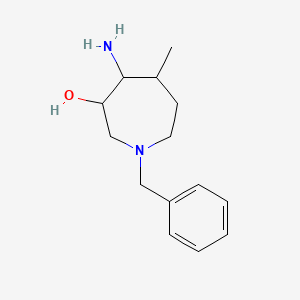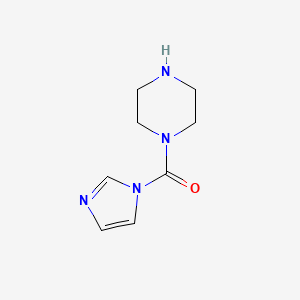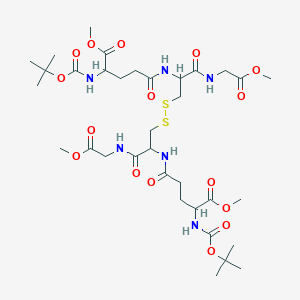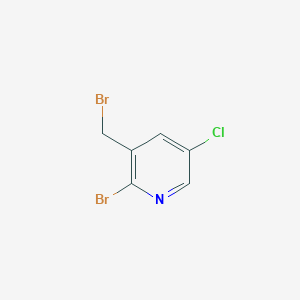
2-Bromo-3-(bromomethyl)-5-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(bromomethyl)-5-chloropyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. This compound, in particular, is of interest due to its potential reactivity and utility in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(bromomethyl)-5-chloropyridine typically involves the bromination of 3-(bromomethyl)-5-chloropyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(bromomethyl)-5-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-(bromomethyl)-5-chloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-Bromo-3-(bromomethyl)-5-chloropyridine exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In coupling reactions, the compound can form bonds with other aromatic rings, facilitated by palladium catalysts. The molecular targets and pathways involved vary depending on the specific application and the nature of the reactions.
Comparison with Similar Compounds
- 2-Bromo-3-(bromomethyl)pyridine
- 3-Bromo-5-chloropyridine
- 2-Chloro-3-(bromomethyl)pyridine
Comparison: Compared to these similar compounds, 2-Bromo-3-(bromomethyl)-5-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This dual halogenation can enhance its reactivity and make it more versatile in various chemical reactions. The presence of the bromomethyl group also provides additional sites for functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H4Br2ClN |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2-bromo-3-(bromomethyl)-5-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2 |
InChI Key |
MBBCYMAAJDUUQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CBr)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


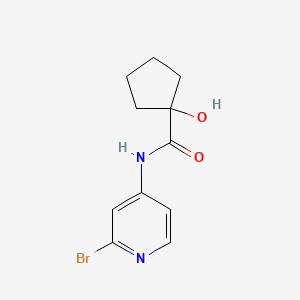
![2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one](/img/structure/B13871577.png)

![4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine](/img/structure/B13871588.png)
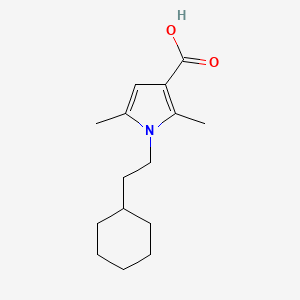
![6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13871603.png)

![1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine](/img/structure/B13871611.png)
![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)
